molecular formula C14H9Cl2FINO2 B3500179 3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide

3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide

Cat. No.: B3500179
M. Wt: 440.0 g/mol
InChI Key: MIYACVMGHLAIBU-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide is a complex organic compound characterized by the presence of multiple halogen atoms and a methoxy group attached to a benzamide core

Properties

IUPAC Name

3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FINO2/c1-21-13-9(4-7(15)5-10(13)16)14(20)19-12-3-2-8(18)6-11(12)17/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYACVMGHLAIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C(=O)NC2=C(C=C(C=C2)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2-methoxybenzoic acid and 2-fluoro-4-iodoaniline.

    Amide Formation: The key step involves the formation of the amide bond. This can be achieved through a coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.

    Green Chemistry: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) can participate in nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The aromatic rings can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized benzamides.

Scientific Research Applications

3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for designing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be employed in studies investigating its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

    Materials Science: It may be used in the development of new materials with unique properties, such as polymers or coatings with specific chemical resistances.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific proteins or enzymes, inhibiting their activity or altering their function.

    Pathways Involved: The compound could modulate various biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-2-methoxybenzamide: Lacks the fluoro and iodo substituents, potentially altering its reactivity and biological activity.

    N-(2-Fluoro-4-iodophenyl)-2-methoxybenzamide: Similar structure but without the dichloro substitution, which may affect its chemical properties and applications.

Uniqueness

3,5-Dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide is unique due to the combination of halogen atoms and the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide
Reactant of Route 2
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3,5-dichloro-N-(2-fluoro-4-iodophenyl)-2-methoxybenzamide

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